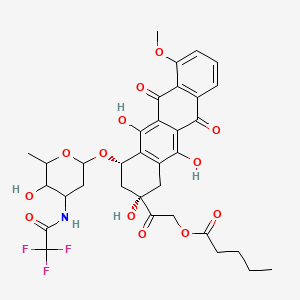

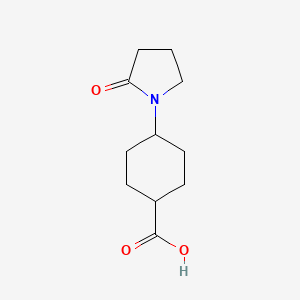

Valrubicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

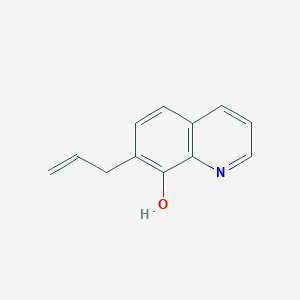

It is a cytotoxic agent primarily used for the treatment of bladder cancer, specifically for intravesical therapy of BCG-refractory carcinoma in situ of the urinary bladder . Valrubicin is known for its high lipophilicity and its ability to penetrate cells, where it interferes with nucleic acid metabolism .

Métodos De Preparación

Valrubicin is synthesized through a semisynthetic route starting from doxorubicin. The process involves the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . The reaction conditions typically involve the use of trifluoroacetic anhydride and a base such as pyridine. Industrial production methods involve the preparation of this compound as a sterile, nonaqueous solution for intravesical instillation . The solution is prepared by diluting this compound in 50% polyoxyl castor oil and 50% dehydrated alcohol .

Análisis De Reacciones Químicas

Valrubicin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites, including N-trifluoroacetyladriamycinol.

Substitution: This compound can undergo substitution reactions, particularly involving the trifluoroacetyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that retain some of the cytotoxic properties of the parent compound .

Aplicaciones Científicas De Investigación

Valrubicin has a wide range of scientific research applications, including:

Chemistry: This compound is used as a model compound for studying the chemistry of anthracyclines and their derivatives.

Medicine: this compound is primarily used in the medical field for the treatment of bladder cancer.

Mecanismo De Acción

Valrubicin exerts its effects by interfering with nucleic acid metabolism. It readily penetrates cells and inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage . This compound also arrests the cell cycle in the G2 phase, preventing cell division . The principal mechanism of action involves the interference with the DNA breaking-resealing action of DNA topoisomerase II .

Comparación Con Compuestos Similares

Valrubicin is similar to other anthracyclines such as doxorubicin and epirubicin. it is unique in its high lipophilicity and its specific use for intravesical therapy . Other similar compounds include:

Doxorubicin: Another anthracycline used for various types of cancer.

Epirubicin: A derivative of doxorubicin with similar anticancer properties.

Mitoxantrone: An anthracenedione used for the treatment of certain types of cancer.

This compound’s uniqueness lies in its formulation for intravesical administration, which allows for direct targeting of bladder cancer cells with minimal systemic exposure .

Propiedades

Número CAS |

136816-53-0 |

|---|---|

Fórmula molecular |

C34H36F3NO13 |

Peso molecular |

723.6 g/mol |

Nombre IUPAC |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |

InChI |

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14?,17?,19-,22?,27?,33-/m0/s1 |

Clave InChI |

ZOCKGBMQLCSHFP-ZQUOIQDWSA-N |

SMILES isomérico |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |

SMILES canónico |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |

melting_point |

116 - 117 °C |

Descripción física |

Solid |

Solubilidad |

3.25e-02 g/L |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-7-methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B8809812.png)

![6-(4-Hydroxy-2-methylphenyl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B8809816.png)